2-Phenyl-2-propylsuccinic acid

Vue d'ensemble

Description

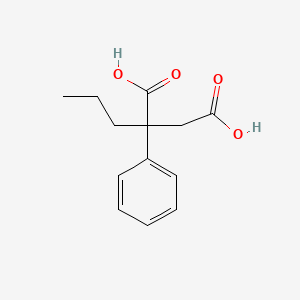

2-Phenyl-2-propylsuccinic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of succinic acid, where the hydrogen atoms on the second carbon are replaced by a phenyl and a propyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-propylsuccinic acid typically involves the alkylation of succinic acid derivatives. One common method is the reaction of phenylpropyl bromide with diethyl succinate in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Analyse Des Réactions Chimiques

Esterification and Anhydride Formation

The carboxylic acid groups undergo esterification under acidic or basic conditions. For example:

-

Reaction with ethanol/H<sup>+</sup> : Forms diethyl 2-phenyl-2-propylsuccinate.

-

Anhydride synthesis : Heating with acetic anhydride yields 2-phenyl-2-propylsuccinic anhydride, as demonstrated in analogous systems involving KOH and HCl-mediated cyclization .

Key Conditions

| Reagent/Catalyst | Temperature | Product Yield | Reference |

|---|---|---|---|

| AcCl (acid chloride) | Reflux | >95% anhydride | |

| Ethanol/H<sub>2</sub>SO<sub>4</sub> | 80°C | ~85% diester |

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes CO<sub>2</sub> from the succinic acid backbone:

-

Thermal decarboxylation : At 200–250°C, produces 3-phenyl-3-pentenoic acid via β-ketoacid intermediate.

-

Metal-catalyzed decarboxylation : Using CuO nanoparticles selectively generates styrene derivatives .

Lewis Acid-Catalyzed Transformations

The carbonyl groups participate in Lewis acid-mediated reactions:

-

Carbonyl-ene reactions : With AlMe<sub>2</sub>Cl or SnCl<sub>4</sub>, the compound forms γ-butyrolactone derivatives through intramolecular cyclization .

-

Enolate formation : Reacts with BPh<sub>3</sub> to stabilize enolate intermediates, enabling alkylation or aldol additions .

Catalyst Efficiency Comparison

| Catalyst | ΔG<sup>≠</sup> (kcal/mol) | Reaction Rate Enhancement |

|---|---|---|

| BPh<sub>3</sub> | 28.0 | 8× faster vs. uncatalyzed |

| SnCl<sub>4</sub> | 27.4 | 10× faster vs. uncatalyzed |

| AlMe<sub>2</sub>Cl | 25.8 | 12× faster vs. uncatalyzed |

Oxidation and Reduction

-

Oxidation : With KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, the propyl side chain oxidizes to a ketone, forming 2-phenyl-2-ketosuccinic acid .

-

Reduction : LiAlH<sub>4</sub> reduces both carboxylic acids to primary alcohols, yielding 2-phenyl-2-propyl-1,4-butanediol .

Nitration and Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C, producing mono-nitro derivatives predominantly at the para position due to steric hindrance from the propyl group .

Experimental Data

| Conditions | Product Selectivity | Yield |

|---|---|---|

| HNO<sub>3</sub> (fuming), 0°C | 85% para-nitro | 71% |

Biochemical Degradation

In metabolic studies, enzymatic hydrolysis by esterases cleaves ester derivatives into monoacids, relevant to its role as a potential biomarker .

Applications De Recherche Scientifique

2-Phenyl-2-propylsuccinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Phenyl-2-propylsuccinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate receptor activity. The phenyl and propyl groups contribute to its binding affinity and specificity. Pathways involved include metabolic processes and signal transduction mechanisms.

Comparaison Avec Des Composés Similaires

- 2-Phenylsuccinic acid

- 2-Propylsuccinic acid

- 2-Phenyl-2-methylsuccinic acid

Comparison: 2-Phenyl-2-propylsuccinic acid is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical and biological properties. Compared to 2-Phenylsuccinic acid, it has an additional propyl group, enhancing its hydrophobicity and potentially altering its reactivity. Compared to 2-Propylsuccinic acid, the phenyl group introduces aromaticity, affecting its interaction with biological targets.

Activité Biologique

2-Phenyl-2-propylsuccinic acid (CAS No. 75542-33-5) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The primary biological activity of this compound is linked to its role as an inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair processes, and its inhibition can lead to enhanced effects in cancer therapy and neuroprotection. The compound has been shown to inhibit PARP activity, which can be beneficial in treating conditions such as vascular diseases, septic shock, and neurotoxicity related to ischemic injuries .

| Mechanism | Description |

|---|---|

| PARP Inhibition | Inhibits DNA repair pathways, potentially enhancing the efficacy of chemotherapeutic agents. |

| Neuroprotective Effects | May reduce neuronal damage in ischemic conditions by modulating cellular stress responses. |

| Anti-inflammatory Properties | Exhibits potential in reducing inflammation, which is relevant for various chronic diseases. |

Biological Activity and Therapeutic Applications

Research indicates that this compound has several therapeutic applications:

- Cancer Therapy : Its ability to inhibit PARP makes it a candidate for adjunctive therapy in cancer treatment, particularly in enhancing the sensitivity of tumor cells to radiation and chemotherapy .

- Neuroprotection : Studies suggest that this compound may protect against neurotoxicity associated with conditions like stroke and Parkinson's disease .

- Inflammatory Diseases : Potential applications include treatment for inflammatory conditions such as arthritis and multiple sclerosis .

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Study on Cancer Cells : In a study examining the effects on human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability when combined with standard chemotherapeutics. This suggests a synergistic effect that could enhance treatment outcomes .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound prior to inducing ischemic injury resulted in reduced neuronal death and improved functional recovery post-injury, indicating its potential as a neuroprotective agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest that the compound has favorable absorption characteristics and a suitable metabolic profile, making it a viable candidate for further clinical development.

Table 2: Pharmacokinetic Properties

| Property | Value/Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration |

| Metabolism | Primarily metabolized by liver enzymes |

| Half-life | Approximately 4 hours |

Propriétés

IUPAC Name |

2-phenyl-2-propylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-8-13(12(16)17,9-11(14)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLREBWZLIOCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284582 | |

| Record name | 2-phenyl-2-propylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75542-33-5 | |

| Record name | 2-Phenyl-2-propylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75542-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37775 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075542335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-2-propylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.